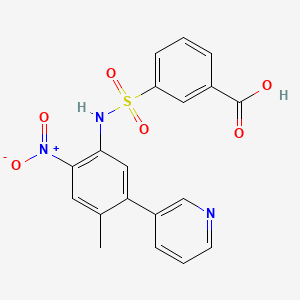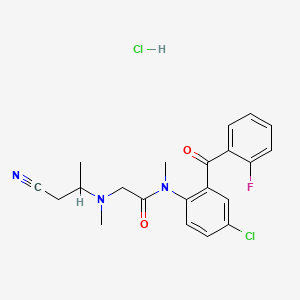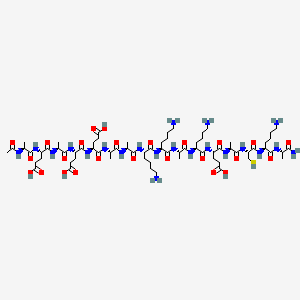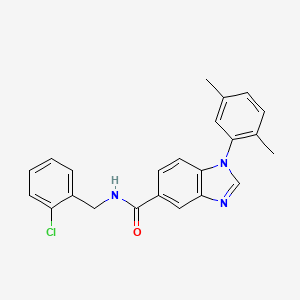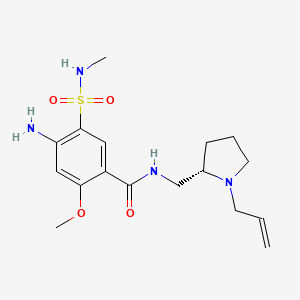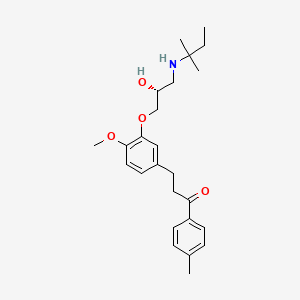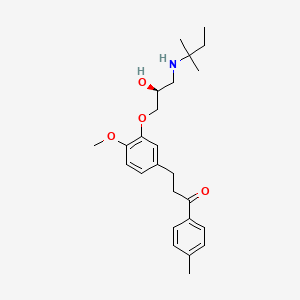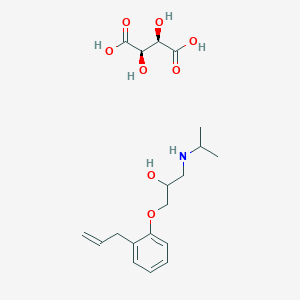
AMG-315
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMG-315 is a Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes. AMG-315 is a chiral arachidonoyl ethanolamide (AEA) analogue or (13S,1′R)-dimethylanandamide. AMG-315 is a high affinity ligand for the CB1 receptor (Ki of 7.8 ± 1.4 nM) that behaves as a potent CB1 agonist in vitro (EC50 = 0.6 ± 0.2 nM). AMG-315 is the first potent AEA analogue with significant stability for all endocannabinoid hydrolyzing enzymes as well as the oxidative enzymes COX-2. AMG-315 will serve as a very useful endocannabinoid probe.
Wissenschaftliche Forschungsanwendungen
Acceleromyography in Neuromuscular Research
Acceleromyography (AMG) is significantly utilized in neuromuscular research, particularly in determining the potency of neuromuscular blocking agents. Studies highlight its application in establishing dose-response relationships and potency of drugs like rocuronium, though it is noted that AMG is not fully validated for use interchangeably with mechanomyography, the gold standard in this area (Claudius, Skovgaard, & Viby-Mogensen, 2009).
Autometallography in Toxicology and Histology
Autometallography (AMG) has applications in toxicology and histology, notably in localizing heavy metals like gold, silver, and mercury in human and animal tissues. It enables the detection of these metals at both light and electron microscopic levels, offering valuable insights into the effects of toxicants and the distribution of metals in biological tissues (Danscher, 1991).
Algebraic Multigrid in Scientific Computing
In scientific computing, Algebraic Multigrid (AMG) plays a crucial role as a solver for large-scale computations, essential in simulation codes. AMG's efficiency and scalability on various architectures, such as multicore systems, are a significant area of study. Research has focused on enhancing AMG's performance and overcoming scalability challenges in preparation for exascale computing (Baker et al., 2010).
Use in Advanced Material Gas-Generator Research
AMG, in the context of Advanced Material Gas-Generator research, is crucial in developing next-generation gas-generators using advanced materials. This research aims to create gas-generators with significantly lower fuel consumption and reduced environmental impact, focusing on materials like Polymer Matrix Composites and Ceramic Matrix Composites (Kuriyama et al., 2001).
Applications in Biomedical Accelerator Mass Spectrometry
Accelerator mass spectrometry (AMS), often referred to as AMG in certain contexts, has been revolutionary in biomedical research, especially in radiocarbon dating and analyzing biological samples for toxicology and cancer research. This technique is known for its sensitivity in detecting isotopes, aiding in various biomedical applications including drug metabolism studies and clinical diagnosis (Lappin & Garner, 2004).
Eigenschaften
CAS-Nummer |
2244425-65-6 |
|---|---|
Produktname |
AMG-315 |
Molekularformel |
C24H41NO2 |
Molekulargewicht |
375.597 |
IUPAC-Name |
(S,5Z,8Z,11Z,14Z)-N-((R)-1-hydroxypropan-2-yl)-13-methylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-4-5-6-12-15-18-22(2)19-16-13-10-8-7-9-11-14-17-20-24(27)25-23(3)21-26/h8-11,15-16,18-19,22-23,26H,4-7,12-14,17,20-21H2,1-3H3,(H,25,27)/b10-8-,11-9-,18-15-,19-16-/t22-,23+/m0/s1 |
InChI-Schlüssel |
PDGRTYPSRMWVBI-MVYUADCHSA-N |
SMILES |
CCCCC/C=C\[C@H](C)/C=C\C/C=C\C/C=C\CCCC(N[C@H](C)CO)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMG-315; AMG 315; AMG315; (13S,1′R)-dimethylanandamide; (R)‑N‑(1-Methyl-2-hydroxyethyl)-13‑(S)‑methyl-arachidonamide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



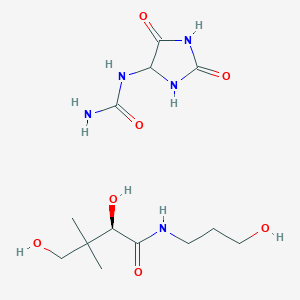
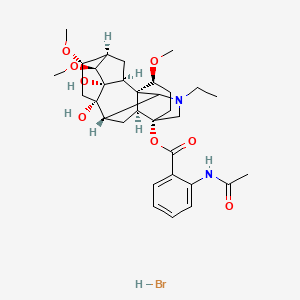
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
